
A-317491
Übersicht
Beschreibung
Pentafluorbenzolsulfonylfluorescein ist eine spezielle fluoreszierende Sonde, die hauptsächlich zur Detektion von Wasserstoffperoxid (H₂O₂) in verschiedenen biologischen und chemischen Systemen eingesetzt wird. Diese Verbindung ist einzigartig, da sie unter normalen Bedingungen nicht fluoreszierend ist, aber nach Reaktion mit Wasserstoffperoxid stark fluoreszierend wird, was sie zu einem hervorragenden Werkzeug für die Überwachung von oxidativem Stress und verwandten Prozessen in Zellen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pentafluorbenzolsulfonylfluorescein erfolgt typischerweise durch Reaktion von Fluorescein mit Pentafluorbenzolsulfonylchlorid. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, häufig in Gegenwart einer Base wie Triethylamin, um das Nebenprodukt Chlorwasserstoff zu neutralisieren. Die Reaktionsbedingungen erfordern in der Regel eine kontrollierte Temperatur, oft um Raumtemperatur, um die Stabilität der Reaktanten und Produkte zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Pentafluorbenzolsulfonylfluorescein folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von großen Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Stability and Pharmacokinetics
A-317491 exhibits high systemic bioavailability (∼80%) in rats after subcutaneous administration, with an 11-hour plasma half-life and >99% protein binding. Pharmacokinetic studies confirm it does not undergo detectable metabolism in human or rat liver microsomes, suggesting stability against oxidation or glucuronidation .
Receptor Interactions and Biochemical Reactions
This compound acts as a competitive antagonist of P2X3/P2X2/3 receptors, blocking α,β-meATP-induced calcium flux with stereospecificity (S-enantiomer > R-enantiomer) .
Key Binding Data
Receptor/Activity | This compound (Ki, nM) | A-317344 (Ki, nM) |
---|---|---|
Rat P2X3 | 22 ± 8 | >7,300 |
Human P2X3 | 22 ± 3 | >10,000 |
Rat P2X2/3 | 92 ± 11 | 1,300 ± 30 |
Human P2X2/3 | 9 ± 2 | 1,100 ± 200 |
Table 1 from |
In electrophysiological studies, this compound reversibly blocks P2X3-mediated currents in rat dorsal root ganglion (DRG) neurons with an IC50 of 15 nM .
Formulation Chemistry
This compound-loaded nanoparticles (NLC/A-317491) were prepared via solvent diffusion, using monostearin and oleic acid as lipid matrices. Encapsulation efficiency (EE%) was 75.5% ± 4.94% , with delayed drug release kinetics (58.8% cumulative release over 72 hours) .
-
CSOSA (glycolipid-like polymer) : Synthesized via coupling carboxyl groups of SA with amino groups of CSO using EDC .
-
Stability in Nanoparticles : CSOSA-coated NLC/A-317491 showed enhanced hydrophilic modification , facilitating sustained this compound release compared to uncoated NLC .
Selectivity Profile
This compound demonstrates high selectivity over other P2X receptors (e.g., P2X1, P2X2, P2X4) and P2Y2 receptors, with Ki values >2.5 μM . Weak δ-opioid receptor affinity (IC50 ≈ 5 μM) is noted, but no significant activity at μ- or κ-opioid receptors .
Analytical Methods
-
HPLC Analysis : A gradient mobile phase (water/acetonitrile with trifluoroacetic acid) and UV detection at 210 nm were used to quantify this compound encapsulation in nanoparticles .
-
Binding Studies : Fluorescence-based calcium assays (e.g., fluo-4 AM) and electrophysiological recordings confirmed receptor blockade .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
A-317491 has been investigated in multiple preclinical studies for its efficacy in treating various pain conditions:
- Chronic Inflammatory Pain :
-
Neuropathic Pain :
- Studies have shown that this compound effectively alleviates mechanical allodynia and thermal hyperalgesia following nerve injury models such as chronic constriction injury (CCI) and L5-L6 nerve ligation. The ED50 values for these conditions ranged from 10 to 15 micromol/kg when administered subcutaneously .
- Detrusor Hyperreflexia :
Case Study 1: Chronic Pain Management
In a study published by McGaraughty et al., this compound was shown to significantly reduce pain behaviors in rat models of chronic inflammatory pain. The compound was administered via intrathecal injection, resulting in a marked decrease in nocifensive behaviors during both acute and chronic phases of pain assessment using the formalin test .
Case Study 2: Neuropathic Pain Relief
Another pivotal study explored the effects of this compound on neuropathic pain resulting from nerve injury. The findings indicated that systemic administration of this compound effectively reduced both thermal hyperalgesia and mechanical allodynia, highlighting its potential as a therapeutic agent for neuropathic pain conditions .
Comparative Data Table
Application Area | Model | Administration Route | ED50 (nmol) | Effectiveness |
---|---|---|---|---|
Chronic Inflammatory Pain | CFA Model | Intrathecal | ~30 | Significant reduction in hyperalgesia |
Neuropathic Pain | CCI Model | Subcutaneous | 10-15 | Effective relief from allodynia |
Detrusor Hyperreflexia | Spinal Cord Injury Model | Intrathecal | Not specified | Mitigation of hyperreflexia |
Wirkmechanismus
The mechanism by which pentafluorobenzenesulfonyl fluorescein exerts its effects involves the selective hydrolysis of the sulfonyl linkage by hydrogen peroxide. This reaction releases fluorescein, which is highly fluorescent. The molecular target of this reaction is the sulfonyl group, and the pathway involves the cleavage of the sulfonyl linkage, leading to the formation of fluorescein .
Vergleich Mit ähnlichen Verbindungen
Pentafluorbenzolsulfonylfluorescein ist im Vergleich zu anderen fluoreszierenden Sonden einzigartig aufgrund seiner hohen Selektivität für Wasserstoffperoxid und seines nicht-oxidativen Wirkmechanismus. Ähnliche Verbindungen umfassen:
Dihydroethidium (DHE): Wird zur Detektion von Superoxidanionen verwendet, jedoch fehlt ihm die Selektivität für Wasserstoffperoxid.
2’,7’-Dichlordihydrofluoresceindiacetat (DCFH-DA): Eine allgemeine Sonde für reaktive Sauerstoffspezies, aber sie ist nicht so selektiv für Wasserstoffperoxid wie Pentafluorbenzolsulfonylfluorescein.
Pentafluorbenzolsulfonylfluorescein zeichnet sich durch seine hohe Spezifität und Empfindlichkeit für Wasserstoffperoxid aus, was es zu einem wertvollen Werkzeug in verschiedenen Forschungsbereichen macht .
Biologische Aktivität
A-317491 is a selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that play a significant role in nociceptive signaling. This compound has been extensively studied for its biological activity, particularly in the context of chronic inflammatory and neuropathic pain.
This compound exhibits high affinity for blocking P2X3 and P2X2/3 receptor-mediated calcium flux, with inhibition constants (Ki) ranging from 22 to 92 nM across various species (human and rat) . The compound demonstrates stereospecificity, as its R-enantiomer (A-317344) shows significantly lower activity at these receptors .
Key Characteristics
- Selectivity : High selectivity over other P2 receptors and neurotransmitter receptors (IC50 > 10 µM) .
- Antinociceptive Activity : Effective in reducing thermal hyperalgesia and mechanical allodynia in rat models of chronic pain .
- Administration Routes : Effective via both intrathecal and intraplantar administration, with varying efficacy depending on the model of pain .
Chronic Pain Models
This compound has shown significant antinociceptive effects in various models of chronic pain, including:
- Complete Freund's Adjuvant (CFA) Model : Exhibited an effective dose (ED50) of approximately 30 nmol when administered intrathecally .
- Chronic Constriction Injury (CCI) Model : Demonstrated an ED50 of 10 nmol for both thermal hyperalgesia and mechanical allodynia .
Acute Pain Models
Interestingly, this compound was ineffective in reducing nociception in acute pain models, such as postoperative pain or visceral pain, indicating a specific role in chronic pain pathways .
Comparative Efficacy Table
Pain Model | Administration Route | ED50 (nmol) | Efficacy |
---|---|---|---|
CFA | Intrathecal | 30 | Significant |
CCI | Intrathecal | 10 | Significant |
Carrageenan | Intraplantar | >300 | Less effective |
Acute Pain | Various | >100 | Ineffective |
Study on Antinociceptive Effects
In a study assessing the antinociceptive effects of this compound, researchers found that intraplantar administration significantly reduced nocifensive behaviors in both phases of the formalin assay. The results indicated a 40% reduction in the first phase and a 37% reduction in the second phase compared to vehicle-treated controls .
Role of P2X Receptors
Further research indicates that both spinal and peripheral P2X3 receptors contribute to nociceptive transmission. The blockade by this compound suggests potential therapeutic applications for managing chronic pain conditions without affecting acute pain responses .
Eigenschaften
IUPAC Name |
5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBOYBIENNKMI-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197185 | |
Record name | A-317491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475205-49-3 | |
Record name | A-317491 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-317491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-317491 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.